Product packaging for rac N,O-Diacetyl Pseudoephedrine(Cat. No.:CAS No. 144032-36-0)

rac N,O-Diacetyl Pseudoephedrine

Cat. No.: B582614
CAS No.: 144032-36-0
M. Wt: 249.31
InChI Key: DISCLSGXBAXBTJ-IINYFYTJSA-N
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Description

Historical Trajectories of Pseudoephedrine Derivatives in Chemical Synthesis Studies

Pseudoephedrine itself has a rich history in organic chemistry, primarily utilized as a chiral auxiliary. acs.orgnumberanalytics.comhelsinki.fi Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, leading to the formation of a specific enantiomer of a desired product. numberanalytics.com Both enantiomers of pseudoephedrine are readily available and can be N-acylated to form tertiary amides. acs.org These amides can then undergo highly diastereoselective alkylations, ultimately yielding a variety of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. acs.org The development of methods using pseudoephedrine as a chiral auxiliary has been a significant contribution to the field of asymmetric synthesis. acs.orgnih.govehu.eus

The study of pseudoephedrine derivatives extends beyond its use as a chiral auxiliary. Researchers have explored various modifications of the pseudoephedrine structure to create new compounds with potential applications. google.com These explorations are part of a continuous effort to expand the toolkit of synthetic organic chemistry.

Significance of Investigating Acetylated Pseudoephedrine Analogues in Organic Chemistry

The acetylation of pseudoephedrine to form analogues like rac N,O-Diacetyl Pseudoephedrine is of interest for several reasons. Acetylation is a common chemical modification that can alter the properties of a molecule. musechem.com In the context of pseudoephedrine, adding acetyl groups to the nitrogen and oxygen atoms can increase the compound's lipophilicity, which is its ability to dissolve in fats, oils, and lipids. musechem.com

Research Paradigms and Objectives for this compound Studies

Research involving this compound is typically guided by specific objectives aimed at expanding fundamental chemical knowledge. scribbr.comenago.comresearchgate.net These objectives often fall under the umbrella of synthetic methodology development and analytical characterization.

A primary research objective is to develop and optimize synthetic routes to produce this compound and other acetylated analogues. This involves exploring different reagents and reaction conditions to achieve high yields and purity. scribd.com For example, the synthesis of N,O-diacetylpseudoephedrine has been explored by reacting pseudoephedrine hydrochloride with acetic anhydride (B1165640) in glacial acetic acid. scribd.com

Another key objective is the thorough characterization of the compound's chemical and physical properties. This includes determining its molecular weight, formula, and spectral data (NMR, IR, MS). cymitquimica.comsigmaaldrich.comvulcanchem.com This information is essential for its identification and for understanding its chemical behavior. High-resolution mass spectrometry can provide accurate mass data, which is crucial for confirming the elemental composition of the molecule. rsc.org

Furthermore, research may aim to investigate the reactivity of this compound in various chemical transformations. Understanding how the diacetylated structure influences its participation in different reactions can lead to the discovery of new synthetic applications. The ultimate goal of such research is to contribute to the broader field of organic chemistry by providing new tools and insights for the synthesis of complex molecules. scribbr.comenago.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO3 B582614 rac N,O-Diacetyl Pseudoephedrine CAS No. 144032-36-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2S)-2-[acetyl(methyl)amino]-1-phenylpropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10(15(4)11(2)16)14(18-12(3)17)13-8-6-5-7-9-13/h5-10,14H,1-4H3/t10-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISCLSGXBAXBTJ-IINYFYTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)OC(=O)C)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)OC(=O)C)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401344433
Record name N,O-Diacetylpseudoephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144032-36-0
Record name N,O-Diacetylpseudoephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401344433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies and Mechanistic Investigations

Chemical Synthesis of rac N,O-Diacetyl Pseudoephedrine

The synthesis of this compound involves the acetylation of the secondary amine and secondary alcohol functional groups of pseudoephedrine. This transformation can be achieved through various acylation protocols, with the choice of reagents and reaction conditions influencing the efficiency and selectivity of the diacetylation process.

Development of Acylation Protocols for Pseudoephedrine and Related Amines

The acylation of pseudoephedrine can be accomplished using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. A patented method for the conversion of (+)-pseudoephedrine to (-)-ephedrine highlights a key acylation step. In this process, (+)-pseudoephedrine is dissolved in glacial acetic acid, and acetic anhydride is added as a catalyst. The reaction is carried out at a temperature of 110–120°C for 1.5–4 hours to achieve the transformation, which proceeds through an N-acetylated intermediate google.com. This indicates that under these conditions, at least N-acetylation occurs.

Studies on the acylation of pseudoephedrine with other acylating agents, such as aroyl chlorides (e.g., benzoyl chloride and p-nitrobenzoyl chloride), have also been conducted. These reactions can lead to both N- and O-acylated products. The reaction of pseudoephedrine with benzoyl chloride in chloroform (B151607) in the presence of triethylamine (B128534) yielded a mixture of N-acylated and O-acylated products.

Exploration of Reaction Parameters and Catalyst Effects on Diacetylation

Reaction parameters such as temperature, reaction time, and the nature of the solvent and catalyst play a crucial role in the diacetylation of pseudoephedrine. In the conversion of (+)-pseudoephedrine, the use of acetic anhydride in glacial acetic acid at elevated temperatures (110–120°C) facilitates the acylation process google.com. The molar ratio of the acetylating agent to the pseudoephedrine is also a critical factor in achieving complete diacetylation.

While the aforementioned patent primarily focuses on the N-acetylation as a step in an isomerization process, complete diacetylation to form N,O-Diacetyl Pseudoephedrine would likely require stoichiometric amounts of the acetylating agent and potentially more forcing conditions or a suitable catalyst to ensure both the amine and the sterically hindered secondary alcohol are acetylated.

Stereo- and Regioselectivity in Acetylation Reactions

The acetylation of pseudoephedrine presents challenges in both stereo- and regioselectivity. The molecule contains two chiral centers and two sites for acylation (the nitrogen of the methylamino group and the oxygen of the hydroxyl group).

Studies involving fluorinated acylating agents, such as heptafluorobutyric anhydride (HFBA), pentafluoropropionic anhydride, and trifluoroacetic anhydride, have shown that these reagents can lead to the interconversion of ephedrine (B3423809) and pseudoephedrine diastereomers semanticscholar.orgnih.gov. This suggests that the reaction conditions and the nature of the acylating agent can influence the stereochemistry of the final product. The extent of this interconversion was found to be correlated with the degree of fluorination of the acylating agent, with HFBA resulting in the highest conversion semanticscholar.orgnih.gov.

Regarding regioselectivity, the relative reactivity of the amino and hydroxyl groups towards the acetylating agent is a key consideration. Generally, the secondary amine is more nucleophilic than the secondary alcohol and would be expected to acylate more readily. However, the reaction conditions can be tuned to favor diacetylation.

Transformations Involving N,O-Diacetyl Pseudoephedrine and its Precursors

The derivatization of pseudoephedrine, including its conversion to N,O-Diacetyl Pseudoephedrine, is significant in the context of stereochemical transformations and understanding reaction pathways.

Interconversion Studies of Ephedrine and Pseudoephedrine through Derivatization

The process of acetylation can be a key step in the deliberate interconversion of pseudoephedrine and its diastereomer, ephedrine. A method has been developed where (+)-pseudoephedrine is converted to (-)-ephedrine by first acetylating it to form the N-acetyl compound, followed by refluxing in glacial acetic acid google.com. This process ultimately yields a mixture containing a high percentage of (-)-ephedrine hydrochloride after hydrolysis google.com.

Furthermore, investigations into derivatization for analytical purposes have revealed that the choice of acylating agent can induce unintentional interconversion. The use of fluorinated acylating agents like HFBA has been shown to cause significant interconversion between ephedrine and pseudoephedrine semanticscholar.orgnih.gov. This phenomenon underscores the lability of the stereocenters under certain acylation conditions.

Reaction Mechanisms of Acetylation and Deacetylation Pathways

The mechanism of acetylation of pseudoephedrine involves the nucleophilic attack of the nitrogen atom of the methylamino group and the oxygen atom of the hydroxyl group on the electrophilic carbonyl carbon of the acetylating agent, such as acetic anhydride. The presence of a base or an acidic solvent can catalyze this reaction.

A proposed mechanism for the interconversion of ephedrine and pseudoephedrine during derivatization with fluorinated acylating agents suggests the formation of an intermediate that allows for the inversion of stereochemistry at one of the chiral centers semanticscholar.orgnih.gov. While a detailed mechanism for the diacetylation with acetic anhydride leading to the racemic product is not extensively detailed in the provided search results, it likely involves the formation of acetoxy and acetamido groups.

Deacetylation, the reverse reaction, is typically achieved through hydrolysis under acidic or basic conditions. For instance, in the conversion of the N-acetyl derivative back to the free amine, an alkaline solution is used for hydrolysis google.com. This step is crucial for isolating the final ephedrine product after the stereochemical inversion has occurred.

Investigation of Derivatives as Intermediates in Complex Organic Syntheses

Derivatives of pseudoephedrine, including N,O-Diacetyl Pseudoephedrine, serve as versatile intermediates in the landscape of complex organic synthesis. The inherent chirality of the pseudoephedrine scaffold makes its derivatives valuable as chiral auxiliaries, guiding the stereochemical outcome of reactions to produce enantiomerically enriched products. Pseudoephedrine is widely utilized in diastereoselective alkylation reactions, providing access to a variety of enantiomerically pure carboxylic acids, aldehydes, ketones, and alcohols nih.govfigshare.com.

One notable application involves the use of an O,N-diacetylated derivative of ψ-ephedrine as an intermediate in the synthesis of substituted ephedrine analogs. For instance, in the preparation of p-nitro and p-amino-ψ-ephedrine hydrochloride, the O,N-diacetyl-ψ-ephedrine derivative was subjected to nitration using nitric acid. Subsequent hydrolysis via refluxing in hydrochloric acid yielded the desired hydrochloride derivative, which could then be converted to the 4-amino analogue through catalytic reduction dcu.ie. This demonstrates the role of the diacetylated form in protecting the functional groups while allowing for regioselective modification of the aromatic ring.

Furthermore, pseudoephedrine amides have been effectively employed in asymmetric Michael reactions. The resulting 1,5-dicarbonyl products can be converted into enantiomerically enriched trans-3,4-disubstituted δ-lactones through a two-step reduction and lactonization sequence nih.gov. While not directly involving the diacetylated form, this highlights the broader utility of pseudoephedrine derivatives as intermediates in constructing complex chiral molecules. The modification of the hydroxyl and amino groups, such as in this compound, can alter the compound's lipophilicity and pharmacokinetic properties, making it a subject of study as a potential prodrug or a key intermediate in the synthesis of novel therapeutic agents musechem.com.

Biotechnological and Chemoenzymatic Approaches to Related Chiral Precursors

In recent years, the synthesis of chiral precursors for compounds like pseudoephedrine has increasingly shifted towards biotechnological and chemoenzymatic methods. These approaches offer significant advantages over traditional chemical syntheses, including high stereoselectivity, milder reaction conditions, and improved environmental profiles. The use of enzymes as catalysts allows for the precise construction of chiral centers, which is crucial for the synthesis of pharmacologically active molecules nih.govmdpi.com.

Enzyme-Catalyzed Syntheses of Phenylpropanolamine Derivatives

The enzymatic synthesis of phenylpropanolamine (PPA) derivatives, the core structure of pseudoephedrine, has been achieved through various innovative biocatalytic cascades. These methods harness the regio- and stereoselectivity of enzymes to produce all four possible stereoisomers of PPA with high optical purity nih.govnih.gov.

One prominent strategy involves the use of Thiamine diphosphate (B83284) (ThDP)-dependent carboligases, such as acetohydroxyacid synthase (AHAS) and pyruvate (B1213749) decarboxylase (PDC). These enzymes catalyze the condensation of benzaldehyde (B42025) and pyruvate to form (R)-phenylacetylcarbinol ((R)-PAC), a key intermediate in the production of ephedrine alkaloids researchgate.net. This carboligation step is often followed by a transamination reaction to introduce the amino group.

Researchers have developed multi-enzyme, one-pot cascades to streamline the synthesis. A notable example is a redox-neutral network combining an alcohol dehydrogenase (ADH), an ω-transaminase (ωTA), and an alanine (B10760859) dehydrogenase. This system successfully converts 1-phenylpropane-1,2-diols into the corresponding phenylpropanolamines with excellent optical purity (er and dr up to >99.5%) and high analytical yields (up to 95%) nih.govnih.gov.

Another approach utilizes a two-step enzymatic assembly line. It begins with a robust carboligase, acetolactate synthase from Bacillus subtilis (BsAlsS), to generate various phenylacetylcarbinol (PAC) analogs from diverse aromatic aldehydes. The second step employs imine reductases (IREDs) for the reductive amination of these PAC analogs, creating structurally diverse Ephedra-type alkaloids nih.gov. The final step in the biosynthesis of ephedrine and pseudoephedrine, the N-methylation of norephedrine (B3415761) and norpseudoephedrine (B1213554), can be catalyzed by N-methyltransferase (NMT) enzymes nih.govgoogle.com.

Summary of Enzymatic Approaches for Phenylpropanolamine Synthesis
Enzyme/Enzyme ClassRole in SynthesisKey Intermediate(s)Reference
Carboligases (PDC, AHAS, BsAlsS)C-C bond formation (Carboligation)(R)-Phenylacetylcarbinol (PAC) and analogs researchgate.netnih.gov
ω-Transaminase (ωTA)Bioamination of keto intermediates1-phenylpropane-1,2-diols nih.govnih.gov
Alcohol Dehydrogenase (ADH)Redox reactions in cascade synthesis1-phenylpropane-1,2-diols nih.govnih.gov
Imine Reductases (IREDs)Reductive aminationPAC analogs nih.gov
N-Methyltransferase (NMT)N-methylation of nor(pseudo)ephedrineNorephedrine, Norpseudoephedrine nih.gov

Green Chemistry Principles in the Production of Related Chiral Building Blocks

The production of chiral building blocks for pharmaceuticals is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances rsc.orgbenthamscience.com. Biocatalytic and chemoenzymatic routes for synthesizing phenylpropanolamine precursors align well with these principles.

Atom Economy and Reduced Waste: Enzymatic methods often exhibit high atom economy. For example, asymmetric hydrogenation of unsaturated nitrogen-containing compounds is an efficient strategy for producing optically active amines with almost no byproducts acs.org. Similarly, the stereoselective amination of alcohols is noted for its higher atom efficiency compared to many traditional chemocatalytic methods rsc.org. Classical synthetic routes like the Gabriel synthesis or reductive alkylation often suffer from low atom economy due to the formation of stoichiometric amounts of waste rsc.org.

Renewable Resources and Sustainability: There is a growing interest in using renewable resources as starting materials. Biocatalytic processes are well-suited for converting bio-based feedstocks. For instance, the "hydrogen borrowing" strategy, which can be enzyme-catalyzed, allows for the use of widely available and potentially renewable alcohols as reaction partners in amine synthesis rsc.org. The implementation of biocatalytic cascades in whole-cell systems, such as resting Escherichia coli cells, represents a significant step towards developing efficient, selective, and sustainable processes for the amination of alcohols rsc.org.

Iii. Stereochemical Characterization and Chiral Separation Science

Enantiomeric and Diastereomeric Analysis of N,O-Diacetyl Pseudoephedrine

rac-N,O-Diacetyl Pseudoephedrine is a diacetylated analogue of pseudoephedrine, a well-known non-selective adrenergic agonist. chemicalbook.com The "rac" prefix indicates that it is a racemic mixture, containing equal amounts of its enantiomers. The parent compound, pseudoephedrine, has two chiral centers, giving rise to four possible stereoisomers: (1S,2S)-(+)-pseudoephedrine, (1R,2R)-(-)-pseudoephedrine, (1R,2S)-(-)-ephedrine, and (1S,2R)-(+)-ephedrine. pace.eduncats.io Consequently, the acetylation of racemic pseudoephedrine results in a mixture of N,O-diacetylated enantiomers.

The absolute configuration of the stereoisomers of pseudoephedrine is well-established. ncats.io For instance, (+)-pseudoephedrine has the (1S, 2S) configuration. ncats.io The relative stereochemistry describes the spatial arrangement of substituents at the two chiral centers relative to each other. In pseudoephedrine, the phenyl and methyl groups are on the same side of the carbon chain (syn), which distinguishes it from its diastereomer, ephedrine (B3423809), where they are on opposite sides (anti). The acetylation process, which forms N,O-Diacetyl Pseudoephedrine, does not alter the underlying stereochemistry at the chiral centers. Therefore, the elucidation of the stereochemistry of the acetylated compound relies on the known configurations of the parent pseudoephedrine isomers. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are pivotal in confirming the stereochemical integrity of such derivatives.

The racemic nature of N,O-Diacetyl Pseudoephedrine significantly influences both its analysis and synthesis. From an analytical perspective, the presence of multiple stereoisomers necessitates the use of chiral separation techniques to resolve and quantify each enantiomer and diastereomer. Standard chromatographic methods on achiral stationary phases are generally unable to distinguish between enantiomers, which co-elute. pace.edu This is critical in various fields, including forensic chemistry, where the specific stereoisomer can provide information about the synthetic route of illicit substances. dea.gov

In synthetic processes, particularly in asymmetric synthesis, using a racemic starting material or auxiliary can lead to a mixture of diastereomeric products with potentially different physical and chemical properties. While pseudoephedrine itself is utilized as a chiral auxiliary in asymmetric synthesis, its racemic form would complicate such applications, leading to a loss of stereocontrol. acs.org

Advanced Chiral Resolution Techniques for Pseudoephedrine Analogues

The separation of pseudoephedrine analogues, including their acetylated forms, is a significant area of research. Various advanced chiral resolution techniques have been developed to achieve this separation effectively.

High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations when coupled with chiral stationary phases (CSPs). oup.commdpi.com

HPLC: Chiral HPLC methods have been successfully developed for the separation of pseudoephedrine stereoisomers. This often involves pre-column derivatization to form diastereomers that can be separated on a normal-phase column. nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have shown broad enantiorecognition properties for ephedrine analogues in normal phase liquid chromatography. nih.govresearchgate.net For instance, the Lux i-amylose-1 stationary phase has demonstrated excellent enantio-separation capabilities for ephedrine and pseudoephedrine enantiomers. nih.govresearchgate.net

GC: GC, particularly comprehensive two-dimensional GC (GCxGC), is another effective technique. By using a chiral column, such as one containing beta-cyclodextrin (B164692) as the chiral selector, in the first dimension, it is possible to resolve the enantiomers of ephedrine-type alkaloids. nih.gov Derivatization of the analytes, for example with trifluoroacetic anhydride (B1165640), is often employed to improve their volatility and chromatographic behavior. nih.gov

SFC: Supercritical Fluid Chromatography has emerged as a rapid and efficient alternative for chiral separations. SFC, using supercritical CO2 as the mobile phase, has been used with chiral stationary phases to resolve the enantiomers of methamphetamine and its precursors, including pseudoephedrine. dea.govresearchgate.netchromatographyonline.com

The success of chromatographic enantioseparation is highly dependent on the interactions between the analyte, the chiral stationary phase, and the mobile phase.

Table 1: Mobile Phase Optimization for Chiral HPLC Separation of Ephedrine Analogues tandfonline.com

Mobile Phase CompositionEffect on Separation
Hexane/1,2-Dichloroethane (B1671644)/Methanol (B129727) The ratio of these components is critical. Increasing methanol content can decrease retention time but may also affect resolution. The polarity of 1,2-dichloroethane also plays a significant role.
Addition of Acetic Acid For certain separations, like that of pseudoephedrine enantiomers, adding a small amount of acetic acid to the mobile phase can be necessary to achieve baseline resolution.
Temperature Higher temperatures can lead to shorter analysis times and sometimes improved resolution, although excessively high temperatures can be detrimental. An optimal temperature range often exists for a given separation.

In normal phase chromatography, the type of organic modifier used in the mobile phase can have a dramatic influence on the quality of the separation. nih.govresearchgate.net For SFC, the choice of co-solvent (e.g., methanol, ethanol) and amine additives in the supercritical CO2 mobile phase is crucial for optimizing the separation of phenethylamine (B48288) enantiomers. dea.gov The interactions are often a combination of hydrogen bonding, π-π interactions, and steric hindrance, which differ for each enantiomer with the chiral stationary phase. researchgate.net

Cyclodextrins (CDs) are widely used as chiral selectors in various separation techniques due to their ability to form inclusion complexes with a wide range of molecules. nih.gov Beta-cyclodextrin and its derivatives are particularly popular for the enantioseparation of ephedrine alkaloids. nih.govunibo.itmdpi.com

The mechanism of chiral recognition by cyclodextrins involves the formation of diastereomeric host-guest complexes. The different stabilities of these complexes for each enantiomer lead to their separation. The size of the cyclodextrin (B1172386) cavity and the chemical modifications on its rim are key factors influencing the enantioselectivity. mdpi.com For instance, a study using electrospray time-of-flight mass spectrometry revealed the strong chiral recognition ability of alpha-, beta-, and gamma-cyclodextrin (B1674603) towards pseudoephedrine. researchgate.net

In capillary electrophoresis, cyclodextrins are often added to the background electrolyte as chiral selectors. unibo.it The enantiomers of methylephedrine, pseudoephedrine, and ephedrine have shown different migration behaviors in the presence of beta-cyclodextrin and its diacetylated and sulfated derivatives. researchgate.net The choice of cyclodextrin and its concentration, along with the pH of the buffer, are critical parameters for optimizing the separation.

Table 2: Research Findings on Chiral Separation of Pseudoephedrine Analogues

TechniqueChiral Selector/Stationary PhaseKey Findings
GCxGC Beta-cyclodextrinSuccessful separation of naturally occurring ephedrine-type alkaloids and their synthetic enantiomers. nih.gov
HPLC Lux i-amylose-1Broad enantio-recognition properties for ephedrine analogues in normal phase mode. nih.govresearchgate.net
HPLC (R)-1-naphthylglycine and 3,5-dinitrobenzoic acid (Pirkle-type)Optimized mobile phase of hexane, 1,2-dichloroethane, and methanol enabled separation of ephedrine, norephedrine (B3415761), and pseudoephedrine enantiomers. tandfonline.com
SFC Trefoil AMY1 (amylose-based)Baseline resolution of methamphetamine and amphetamine enantiomers, with partial separation of ephedrine and pseudoephedrine diastereomers. dea.gov
Capillary Electrophoresis Carboxymethyl-β-cyclodextrin and heptakis(2,6-di-O-methyl)-β-cyclodextrinEnantioselective separation of ephedrine and pseudoephedrine enantiomers. unibo.it
Capillary Electrophoresis Beta-cyclodextrin and its derivativesDifferent migration behaviors observed for ephedrine, pseudoephedrine, and methylephedrine enantiomers. researchgate.net

Capillary Electrophoresis for High-Efficiency Chiral Resolution

Capillary electrophoresis (CE) has emerged as a powerful and highly efficient technique for the chiral separation of pseudoephedrine and its related compounds. oup.comoup.comnih.gov This method offers several advantages, including rapid analysis times, high separation efficiency, and the ability to use a variety of chiral selectors. oup.commdpi.com The principle behind chiral separation in CE lies in the differential interaction of the enantiomers with a chiral selector added to the background electrolyte, leading to different migration times and thus, separation. oup.commdpi.com

Several types of chiral selectors have been successfully employed for the resolution of pseudoephedrine enantiomers, with cyclodextrins (CDs) and their derivatives being the most common. nih.govnih.govastm.org For instance, hydroxypropyl-β-cyclodextrin has been used to effectively resolve the four stereoisomers of ephedrine and pseudoephedrine without prior derivatization. astm.org The inclusion of 30 mM hydroxypropyl-β-cyclodextrin in a 50 mM phosphate (B84403) buffer at pH 2.5 has proven effective for this separation in an uncoated fused silica (B1680970) capillary. astm.org Similarly, β-cyclodextrin modified capillary electrophoresis has been optimized for the chiral separation of (+/-)-pseudoephedrine, among other related compounds. nih.gov

The choice of the cyclodextrin and its concentration, as well as the pH and composition of the background electrolyte, are critical parameters that influence the separation. For example, a buffer solution of 25 mmol/L Tris-phosphate containing 38 mmol/L hydroxypropyl-β-cyclodextrin at a pH of 2.65 was established for the separation and analysis of pseudoephedrine enantiomers. nih.gov Another study demonstrated baseline resolution of ephedrine and pseudoephedrine isomers using a 20 mmol/L phosphate buffer at pH 9.0 with 10 µmol/L bovine serum albumin (BSA) and 15% (v/v) 2-propanol. oup.com

The coupling of capillary electrophoresis with mass spectrometry (CE-MS) provides enhanced sensitivity and selectivity for the unambiguous identification of chiral compounds. gtfch.orgjst.go.jp A CE-MS method utilizing a running buffer with a mixture of hydroxypropyl-beta-cyclodextrin and 2,3-diacetyl-6-sulfato-beta-cyclodextrin as chiral selectors has been developed for the enantiomeric identification of a wide range of drugs, including pseudoephedrine. gtfch.org

Interactive Table: Capillary Electrophoresis Methods for Chiral Resolution of Pseudoephedrine

Chiral SelectorBuffer SystempHKey FindingsReference
Hydroxypropyl-β-cyclodextrin50 mM phosphate buffer2.5Effective resolution of all four stereoisomers of ephedrine and pseudoephedrine without derivatization. astm.org
Hydroxypropyl-β-cyclodextrin25 mmol/L Tris-phosphate2.65Successful separation and analysis of pseudoephedrine enantiomers. nih.gov
β-cyclodextrinOptimized electrophoretic parameters-Good complementary method to GC-MS for forensic and clinical analysis. nih.gov
Bovine Serum Albumin (BSA) and 2-propanol20 mmol/L phosphate buffer9.0Baseline resolution of ephedrine and pseudoephedrine isomers. oup.com
Hydroxypropyl-β-cyclodextrin and 2,3-diacetyl-6-sulfato-β-cyclodextrin1 mol/l formic acid-Enantiomeric identification of a wide range of drugs, including pseudoephedrine, with high sensitivity and selectivity. gtfch.org

Development of Chiral Derivatization Strategies for Enhanced Separability

Chiral derivatization is a widely used indirect method in chromatography to separate enantiomers. This strategy involves reacting the enantiomers with a chiral derivatizing reagent (CDR) to form diastereomers. nih.gov These newly formed diastereomers possess distinct physicochemical properties, allowing for their separation on a conventional achiral column. nih.gov For the analysis of pseudoephedrine and its enantiomers, various chiral derivatization strategies have been developed to enhance their separability, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC). astm.orgnih.gov

One common approach involves the use of fluorinated acid anhydrides as derivatizing agents. Reagents such as trifluoroacetic anhydride (TFAA) and pentafluoropropionic anhydride (PFPA) have been successfully used for the derivatization of ephedrine and pseudoephedrine enantiomers prior to GC analysis. nih.gov For instance, the separation of the enantiomers of pseudoephedrine was achieved using PFPA derivatization. nih.gov Another study utilized N-trifluoroacetyl-l-prolyl chloride (l-TPC) and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) as chiral derivatization reagents to resolve the four components of ephedrine and pseudoephedrine on a chiral HPLC column. astm.org

The choice of the derivatizing agent is crucial as it can significantly impact the resolution and even the stereochemical integrity of the analytes. It has been observed that the reaction of ephedrine enantiomers with a chiral derivatizing agent like L-TPC forms diastereomers through the reaction between the nucleophilic amine group of the ephedrine and the electrophilic acyl group of the L-TPC. pace.edu Acetylation is another derivatization technique that has been employed to limit hydrogen bonding and improve peak resolution in the analysis of ephedrine free base forms. pace.edu

While chiral derivatization can be a powerful tool, it is not without its challenges. The process can be time-consuming, and the optical purity of the chiral derivatizing reagent is critical, as impurities can interfere with the detection of minor isomers in a sample with a large enantiomeric excess. dea.gov

Stereochemical Interconversion Phenomena in Derivatization Processes

Mechanistic Understanding of Diastereomeric Rearrangements

The derivatization of pseudoephedrine and its diastereomer, ephedrine, can sometimes lead to stereochemical interconversion, a phenomenon where one diastereomer is partially converted into the other. This is a significant issue as it can lead to erroneous quantification and identification of the original stereoisomers in a sample. nih.govresearchgate.net

A notable example of this is the interconversion observed during derivatization with fluorinated acylating agents like heptafluorobutyric anhydride (HFBA), pentafluoropropionic anhydride (PFPA), and trifluoroacetic anhydride (TFAA). nih.gov Studies have shown that both ephedrine and pseudoephedrine can interconvert during HFBA derivatization, with the extent of this conversion being correlated to the degree of fluorination of the acylating agent. nih.govresearchgate.net HFBA was found to cause the highest degree of conversion. nih.gov

The proposed mechanism for this interconversion involves the formation of an intermediate that allows for rotation around the Cα-Cβ bond of the phenylpropanolamine skeleton before the final derivatized product is formed. This rearrangement can lead to a change in the stereochemical configuration at one of the chiral centers, resulting in the formation of the other diastereomer. The formation of N,O-bis(trifluoroacetyl)ephedrine has been detected during the GC-MS analysis of a pseudoephedrine-formaldehyde adduct after derivatization with TFAA, suggesting epimerization occurs during the analytical process. researchgate.net

Impact of Derivatizing Agents on Stereochemical Integrity

The choice of derivatizing agent has a profound impact on the stereochemical integrity of pseudoephedrine and its diastereomers during analysis. As discussed previously, highly fluorinated acylating agents have been shown to induce diastereomeric interconversion. nih.govresearchgate.net The use of agents like HFBA for the derivatization of ephedrine and pseudoephedrine can lead to inaccurate results due to this interconversion. nih.gov

In contrast, other derivatization methods appear to be more robust in preserving the stereochemical integrity of the analytes. For example, trimethylsilylation followed by GC-MS analysis has been used as an alternative method that did not show the same level of interconversion as the HFBA-GC-MS method. nih.gov

The conditions under which the derivatization is performed, such as temperature and reaction time, can also influence the extent of any potential interconversion. Therefore, it is crucial to carefully select and validate the derivatization method to ensure that the stereochemical composition of the original sample is accurately reflected in the analytical results. The findings that fluorinated acylating agents can cause interconversion highlight the importance of not using these reagents for the unequivocal identification or quantification of ephedrine and pseudoephedrine, as the results obtained can be erroneous. nih.govresearchgate.net

Interactive Table: Impact of Derivatizing Agents on Pseudoephedrine Stereochemistry

Derivatizing AgentAnalytical TechniqueObserved Impact on StereochemistryReference
Heptafluorobutyric anhydride (HFBA)GC-MSSignificant interconversion between ephedrine and pseudoephedrine. nih.govresearchgate.net
Pentafluoropropionic anhydride (PFPA)GC-MSDiastereoisomeric conversion observed. nih.gov
Trifluoroacetic anhydride (TFAA)GC-MSDiastereoisomeric conversion observed; formation of N,O-bis(trifluoroacetyl)ephedrine from a pseudoephedrine adduct. nih.govresearchgate.net
TrimethylsilylationGC-MSSignificantly less interconversion compared to HFBA method. nih.gov
N-trifluoroacetyl-l-prolyl chloride (l-TPC)HPLCForms diastereomers for chiral separation without reported interconversion. astm.orgpace.edu
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)HPLCForms diastereomers for chiral separation without reported interconversion. astm.org

Iv. State of the Art Analytical Research Techniques

Comprehensive Spectroscopic Characterization of N,O-Diacetyl Pseudoephedrine

Spectroscopic techniques are indispensable for the detailed characterization of rac-N,O-Diacetyl Pseudoephedrine, providing insights into its atomic-level structure, vibrational properties, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of N,O-Diacetyl Pseudoephedrine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum of pseudoephedrine, characteristic signals corresponding to the aromatic protons of the phenyl ring, the methine protons, and the methyl groups are observed. nih.govhmdb.ca Upon diacetylation to form N,O-Diacetyl Pseudoephedrine, the disappearance of the hydroxyl and secondary amine proton signals, and the appearance of two new signals corresponding to the acetyl methyl groups, confirm the successful derivatization. The chemical shifts and coupling constants of the remaining protons provide definitive evidence for the compound's structure. dcu.ie

Furthermore, NMR is instrumental in determining the purity of a sample. The presence of impurities, such as unreacted pseudoephedrine or by-products like N-acetylpseudoephedrine, can be readily detected and quantified by integrating the respective signals in the ¹H NMR spectrum. scribd.com For racemic mixtures, specialized chiral shift reagents or chiral solvating agents can be employed in NMR to differentiate between the enantiomers, allowing for the determination of enantiomeric purity. researchgate.netpsu.eduresearchgate.net

Table 1: Representative ¹H NMR Data for Pseudoephedrine

Proton Chemical Shift (ppm) Multiplicity
Phenyl-H7.40-7.47m
CH-OH4.56-4.58d
CH-NH3.18-3.24m
N-CH₃2.56s
C-CH₃0.94-0.95d

Note: Data is illustrative and based on typical values found for pseudoephedrine in the literature. nih.govhmdb.ca The exact chemical shifts for N,O-Diacetyl Pseudoephedrine would differ due to the acetylation.

Vibrational Spectroscopy (Raman and Infrared) in Conformational and Isomeric Analysis

Infrared (IR) spectroscopy is particularly useful for identifying the presence of specific functional groups. The IR spectrum of N,O-Diacetyl Pseudoephedrine would be characterized by the absence of the broad O-H and N-H stretching bands present in the spectrum of pseudoephedrine. spectra-analysis.comanalis.com.mynih.gov Instead, strong carbonyl (C=O) stretching bands from the two acetyl groups would appear, typically in the region of 1650-1750 cm⁻¹. The presence of these bands, along with C-O and C-N stretching vibrations, confirms the diacetylated structure. spectra-analysis.com

Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. It can be used to analyze the conformational and isomeric properties of molecules. ojp.govnih.govdtu.dkuc.ptresearchgate.net Different conformers or stereoisomers of N,O-Diacetyl Pseudoephedrine may exhibit subtle differences in their Raman spectra, which can be exploited for their differentiation. ojp.gov Advanced techniques like two-dimensional correlation Raman spectroscopy can be used to study dynamic conformational changes. nih.gov

Mass Spectrometry (MS and MS/MS) for Molecular Weight, Fragmentation Patterns, and Trace Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of N,O-Diacetyl Pseudoephedrine. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. pages.dev For rac-N,O-Diacetyl Pseudoephedrine, the expected molecular weight is 249.31 g/mol . unodc.org

Tandem mass spectrometry (MS/MS) provides further structural information through the analysis of fragmentation patterns. gwu.eduojp.govnist.gov The precursor ion (the molecular ion) is selected and subjected to collision-induced dissociation, generating a series of product ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its unambiguous identification, even in complex mixtures. For instance, a characteristic fragment of pseudoephedrine is observed at m/z 148, resulting from the loss of the hydroxyl group. gwu.edu The fragmentation of N,O-Diacetyl Pseudoephedrine would show characteristic losses of the acetyl groups. researchgate.net

The high sensitivity of MS and MS/MS makes these techniques ideal for trace analysis, allowing for the detection and quantification of N,O-Diacetyl Pseudoephedrine at very low concentrations. gwu.edunih.gov This is particularly important in impurity profiling and metabolic studies.

Table 2: Key Mass Spectrometric Data for Pseudoephedrine and its Derivatives

Compound Ionization Mode Precursor Ion (m/z) Major Fragment Ions (m/z)
PseudoephedrineESI+166.1148.1
N,O-Diacetyl PseudoephedrineESI+250.1 (M+H)⁺Fragments corresponding to loss of acetyl groups

Note: The m/z values are for the protonated molecules [M+H]⁺ in positive electrospray ionization (ESI+). Fragmentation patterns are compound-specific.

Advanced Chromatographic Methodologies for Complex Mixture Analysis

Chromatographic techniques are essential for separating N,O-Diacetyl Pseudoephedrine from other components in a mixture, enabling its accurate quantification and the profiling of related impurities.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Multi-Component Systems

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like N,O-Diacetyl Pseudoephedrine. core.ac.ukrajpub.comnih.govijpsonline.com Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed for the separation of pseudoephedrine and its derivatives. nih.govresearchgate.net

Method development involves optimizing parameters such as the mobile phase composition (e.g., the ratio of water to an organic solvent like acetonitrile (B52724) or methanol), pH, and the type of column to achieve the desired separation. core.ac.ukrajpub.com For multi-component systems containing N,O-Diacetyl Pseudoephedrine and other related substances, gradient elution may be necessary to resolve all components effectively. nih.gov

Validation of the HPLC method is crucial to ensure its reliability. This process involves demonstrating the method's linearity, accuracy, precision, specificity, and robustness according to established guidelines. core.ac.ukrajpub.comnih.govijpsonline.com A validated HPLC method can be confidently used for routine quality control and stability studies of samples containing N,O-Diacetyl Pseudoephedrine. nih.govijpsonline.com

Table 3: Typical HPLC Method Parameters for Pseudoephedrine-related Compounds

Parameter Condition
ColumnC18 (Reversed-Phase)
Mobile PhaseAcetonitrile/Phosphate (B84403) Buffer
DetectionUV at a specific wavelength (e.g., 214 nm or 265 nm)
Flow RateTypically 1.0 mL/min
Injection Volume10-20 µL

Note: These are general parameters and would require optimization for the specific analysis of N,O-Diacetyl Pseudoephedrine. core.ac.uknih.gov

Gas Chromatography (GC) for Volatile Derivative Analysis and Impurity Profiling

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While N,O-Diacetyl Pseudoephedrine itself may be amenable to GC analysis, derivatization is often employed to improve its volatility and chromatographic behavior.

GC coupled with a mass spectrometer (GC-MS) is a particularly effective combination for impurity profiling. researchgate.netnih.govresearchgate.net This technique allows for the separation of various impurities and their subsequent identification based on their mass spectra. nih.govresearchgate.net Impurities in a sample containing N,O-Diacetyl Pseudoephedrine could include starting materials, by-products from the synthesis, or degradation products. researchgate.net The identification of these impurities is critical for understanding the synthesis route and for quality control purposes.

The development of a GC method involves selecting the appropriate capillary column (e.g., a non-polar HP-5MS) and optimizing the temperature program of the oven to achieve good separation of all components of interest. nih.gov

Supercritical Fluid Chromatography (SFC) in Advanced Separation Science

Supercritical Fluid Chromatography (SFC) has become a leading technique for chiral separations in the pharmaceutical industry. americanpharmaceuticalreview.com Utilizing a mobile phase, typically carbon dioxide, at a temperature and pressure above its critical point, SFC offers several advantages over traditional high-performance liquid chromatography (HPLC). These benefits include faster analysis and equilibration times, reduced organic solvent consumption making it a "green" technique, and lower costs. americanpharmaceuticalreview.comresearchgate.net

The development of SFC methods for chiral compounds often involves screening various chiral stationary phases (CSPs) and co-solvents. hpst.czchromatographyonline.com For instance, a common screening approach for chiral separations involves using a gradient of methanol (B129727) in CO2 on a variety of CSPs. americanpharmaceuticalreview.com For basic analytes, additives like diethylamine (B46881) may be used to improve peak shape. americanpharmaceuticalreview.com Design of Experiments (DoE) can be employed to systematically optimize separation parameters such as backpressure, the percentage of additives in the mobile phase, and the gradient time, ensuring the best possible resolution. uliege.be

While specific SFC applications for rac N,O-Diacetyl Pseudoephedrine are not extensively documented in publicly available literature, the technique's success in separating structurally similar chiral compounds, including ephedrine (B3423809) derivatives, underscores its high potential. chromatographyonline.comoup.com The principles of method development, involving column and solvent screening, are directly applicable. hpst.cz For example, studies have shown that ultra-fast chiral separations, often in under a minute, are achievable with modern SFC instrumentation and column technologies. chromatographyonline.com

Capillary Electrophoresis in High-Resolution Separations

Capillary Electrophoresis (CE) is a highly efficient separation technique renowned for its exceptional resolving power, making it ideal for separating isomers. oup.comlumexinstruments.com The separation in CE is based on the differential migration of analytes in an electric field within a narrow, buffer-filled capillary. lumexinstruments.comresearchgate.net This technique offers advantages such as high efficiency, short analysis times, and minimal consumption of samples and reagents. researchgate.net

For the high-resolution separation of ephedrine and pseudoephedrine isomers, various CE methods have been developed. A key aspect of these methods is the use of chiral selectors added to the background electrolyte. These selectors interact stereoselectively with the enantiomers, enabling their separation. Commonly used chiral selectors for ephedrine derivatives include:

Proteins: Bovine serum albumin (BSA) has been used as a buffer additive to achieve baseline resolution of ephedrine and pseudoephedrine isomers. oup.comresearchgate.net

Cyclodextrins: Modified cyclodextrins, such as dimethyl-β-cyclodextrin, are effective chiral selectors for the enantiomeric separation of ephedrine and related compounds. nih.govsci-hub.box

Amino Acids: L-leucine has also been employed as a chiral selector in CE for the separation of ephedrine enantiomers. researchgate.net

Optimization of CE separation parameters is crucial and includes adjusting the buffer pH, buffer concentration, chiral selector concentration, applied voltage, and temperature. oup.comresearchgate.netnih.gov For instance, a successful separation of ephedrine isomers was achieved using a phosphate buffer at pH 9.0 with BSA as a chiral selector and 2-propanol as an organic modifier. oup.com Another method utilized a Tris buffer at pH 2.5 with dimethyl-β-cyclodextrin. nih.gov The high efficiency of CE allows for the separation of compounds with very similar structures, making it a valuable tool for the analysis of complex mixtures containing isomers like this compound. lumexinstruments.com

Methodological Validation and Performance Metrics in Analytical Research

The validation of analytical methods is a critical process to ensure that a developed procedure is suitable for its intended purpose. This involves demonstrating that the method is reliable, reproducible, and accurate for the analysis of a specific analyte.

Precision, Accuracy, and Robustness Studies for Novel Analytical Procedures

Precision, accuracy, and robustness are fundamental performance metrics in method validation.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). academicmed.orgconicet.gov.ar

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a sample with a known quantity of the analyte. conicet.gov.arijpsonline.com

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. academicmed.org

AnalyteMethodPrecision (%RSD)Accuracy (Recovery %)Robustness Notes

Limits of Detection and Quantification for Analytical Research Applications

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial performance characteristics in analytical method validation.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

These limits are essential for determining the sensitivity of an analytical method. mdpi.com The determination of LOD and LOQ is a key part of method development, especially when analyzing impurities or trace components. ijpsonline.comresearchgate.net

The table below summarizes the LOD and LOQ values for pseudoephedrine determined by various analytical techniques, providing an indication of the sensitivity that can be achieved.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)
PseudoephedrineCE-LIF0.16 µM psu.eduNot Reported
EphedrineCE-LIF0.17 µM psu.eduNot Reported
PseudoephedrineCE-FASI0.6 µg/L researchgate.netNot Reported
EphedrineCE-FASI0.7 µg/L researchgate.netNot Reported
PseudoephedrineHPLC50.73 µg/ml researchgate.net153.72 µg/ml researchgate.net

V. Theoretical and Computational Investigations of N,o Diacetyl Pseudoephedrine

Molecular Modeling and Conformational Energy Landscape Analysis

Molecular modeling is a powerful tool for exploring the three-dimensional structures of molecules and their conformational possibilities. For complex molecules like N,O-Diacetyl Pseudoephedrine, which possesses multiple rotatable bonds, understanding the conformational energy landscape is key to predicting its behavior. The conformational landscape is a map of the molecule's potential energy as a function of its geometry, revealing the most stable arrangements (conformers) and the energy barriers between them. rsc.orgnih.gov

The analysis of related compounds, such as ephedrine (B3423809) and pseudoephedrine, has shown that their conformational preferences are dictated by a delicate balance of intramolecular forces, including hydrogen bonding. nih.govresearchgate.net For instance, studies on ephedrine and pseudoephedrine have identified multiple stable conformers in the gas phase, with the most stable forms being stabilized by an O-H···N hydrogen bond. nih.gov The presence of acetyl groups in N,O-Diacetyl Pseudoephedrine introduces additional rotational freedom and potential steric interactions, which would significantly alter the conformational landscape compared to its parent compound.

Computational methods like the Monte Carlo conformational search technique, often employing force fields such as AMBER, can be used to explore the vast conformational space. researchgate.net Subsequent quantum mechanical calculations can then refine the energies of the identified conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for understanding which structures are most likely to be present and thus dominate the compound's properties. nih.gov

Table 1: Predicted Low-Energy Conformers of a Flephedrone Isomer

This table, adapted from a study on a related compound, illustrates how computational methods can predict the relative energies and populations of different conformers. A similar approach for N,O-Diacetyl Pseudoephedrine would be invaluable.

ConformerRelative Energy (kcal/mol)Population (%)
1-meta0.0045
2-meta0.2525
3-meta1.2010

Data adapted from a conformational analysis of flephedrone. nih.gov

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations offer a deeper understanding of the electronic properties of molecules, which are fundamental to their reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting a variety of molecular properties, including those that can be measured by spectroscopy. nih.govdergipark.org.tr By calculating the electronic structure of a molecule, DFT can be used to simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.govrsc.org

For instance, DFT calculations can predict the vibrational frequencies of different functional groups within the N,O-Diacetyl Pseudoephedrine molecule. These predicted frequencies can then be compared with experimental IR and Raman spectra to confirm the structure and identify characteristic vibrational modes. nih.govspringermedizin.de Similarly, DFT can be used to calculate NMR chemical shifts, which are highly sensitive to the electronic environment of each nucleus. rsc.orgcanterbury.ac.nz This is particularly useful for distinguishing between different isomers and conformers.

Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies

This hypothetical table illustrates how DFT calculations can be used to assign peaks in an experimental spectrum.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
117451750C=O stretch (ester)
216401645C=O stretch (amide)
312301235C-O stretch (ester)

This is a representative table. Actual values would require specific DFT calculations for N,O-Diacetyl Pseudoephedrine.

Quantum mechanical methods are invaluable for studying the mechanisms of chemical reactions at the molecular level. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy path from reactants to products, including any intermediate structures and the transition state—the highest energy point along the reaction coordinate.

For N,O-Diacetyl Pseudoephedrine, computational studies could elucidate the mechanism of its formation, for example, the acetylation of pseudoephedrine. Such studies would involve calculating the energies of the reactants, products, and any proposed intermediates and transition states. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.

Furthermore, computational methods can be used to study the fragmentation patterns observed in mass spectrometry. researchgate.net By calculating the energies of different fragment ions, it is possible to predict the most likely fragmentation pathways, which can aid in the structural identification of the compound and its metabolites. nih.gov

Structure-Property Relationships and Predictive Modeling for Related Compounds

By systematically studying a series of related compounds, it is possible to develop structure-property relationships (SPRs). These relationships correlate changes in molecular structure with changes in physical, chemical, or biological properties. mdpi.com Computational chemistry plays a key role in developing these relationships by providing a wide range of molecular descriptors that can be used to quantify various aspects of a molecule's structure and electronics.

For pseudoephedrine derivatives, SPR studies could be used to predict properties such as solubility, lipophilicity, and receptor binding affinity based on their molecular structure. jpionline.org For example, by calculating descriptors such as molecular weight, polar surface area, and the number of rotatable bonds for a series of compounds, it is possible to build a predictive model using techniques like quantitative structure-activity relationship (QSAR) modeling. nih.gov

Table 3: Molecular Descriptors for a Series of Pseudoephedrine Analogs

This table provides examples of molecular descriptors that could be used in a structure-property relationship study.

CompoundMolecular Weight ( g/mol )LogPPolar Surface Area (Ų)
Pseudoephedrine165.231.3632.26
N-Acetyl Pseudoephedrine207.271.1552.48
N,O-Diacetyl Pseudoephedrine249.310.9472.70

LogP and Polar Surface Area values are estimations and would need to be calculated using appropriate software.

These predictive models can then be used to design new compounds with desired properties, accelerating the process of drug discovery and materials science.

Vi. Broader Academic Contributions and Future Research Directions

N,O-Diacetyl Pseudoephedrine as a Research Probe in Synthetic Organic Chemistry

The intricate stereochemistry of the pseudoephedrine scaffold has long been exploited by synthetic organic chemists. The diacetylated derivative, while not as commonly used as a chiral auxiliary itself, is part of a broader family of pseudoephedrine amides and esters that have been instrumental in the development of stereoselective synthesis.

Contributions to Stereoselective Synthesis Methodologies

Pseudoephedrine and its derivatives have played a crucial role as chiral auxiliaries in asymmetric synthesis. researchgate.net Both enantiomers of pseudoephedrine are readily available and can be N-acylated to form tertiary amides. researchgate.net These amides undergo highly diastereoselective alkylations to produce α-substituted products, which can then be converted into a variety of enantiomerically enriched compounds such as carboxylic acids, alcohols, aldehydes, and ketones. researchgate.net This methodology has provided a practical route to chiral building blocks essential for the synthesis of more complex molecules. researchgate.net

Furthermore, the principles demonstrated with pseudoephedrine amides have informed the development of other stereoselective reactions. For instance, the asymmetric Michael reaction of pseudoephedrine amides has been used to create 1,5-dicarbonyl products, which are precursors to enantiomerically enriched δ-lactones. researchgate.net Research into the stereoselective synthesis of related compounds like norephedrine (B3415761) and norpseudoephedrine (B1213554) has also benefited from methodologies such as asymmetric transfer hydrogenation, which allows for the preparation of specific enantiomers from a common precursor. sigmaaldrich.com These methods are highly desirable for exploring the biological properties of different stereoisomers and for improving the efficiency of drug manufacturing. mit.edu

Insights into Amine and Alcohol Derivatization Chemistry

The acetylation of pseudoephedrine to form rac-N,O-Diacetyl Pseudoephedrine is a classic example of amine and alcohol derivatization. This process, involving the conversion of the secondary amine and secondary alcohol into an amide and an ester, respectively, is a fundamental transformation in organic chemistry. The study of such derivatizations is crucial for several reasons:

Protecting Group Chemistry: Acetylation serves to protect the amine and alcohol groups, preventing them from reacting in subsequent synthetic steps. Understanding the conditions for efficient acetylation and deacetylation is fundamental to multistep synthesis.

Modification of Physicochemical Properties: Derivatization alters a molecule's properties, such as its polarity, solubility, and volatility. This is particularly important in analytical chemistry for improving chromatographic separations and detection.

Structure-Activity Relationship Studies: In medicinal chemistry, the derivatization of lead compounds is a common strategy to explore how different functional groups influence biological activity.

The chemistry of derivatizing amines and alcohols is a broad and active area of research, with ongoing efforts to develop new reagents and methods. science.gov For example, the development of novel chiral derivatization reagents is essential for the analysis of chiral alcohols and amines using techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). science.gov

Advancements in Analytical Science Through its Study

The analysis of chiral compounds like pseudoephedrine and its derivatives has been a driving force for innovation in analytical science, particularly in the areas of chiral separation and forensic analysis.

Development of Universal Chiral Separation Techniques

The need to separate and quantify the enantiomers of chiral drugs has spurred significant advancements in chiral separation techniques. mdpi.comresearchgate.net Capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) have emerged as powerful tools for this purpose. mdpi.com The study of pseudoephedrine and related compounds has contributed to the development and refinement of these methods.

A key strategy in chiral CE and HPLC is the use of chiral selectors, which are chiral molecules added to the mobile phase or bonded to the stationary phase to create a chiral environment. Cyclodextrins (CDs) and their derivatives are among the most widely used chiral selectors. researchgate.netresearchgate.net Research on the enantioseparation of norephedrine, a close structural relative of pseudoephedrine, has demonstrated how different types of CDs can be used to achieve separation and even reverse the elution order of the enantiomers. researchgate.net The insights gained from these studies, including the use of NMR to understand the interactions between the analyte and the chiral selector, are applicable to a wide range of chiral separations. researchgate.net

The ultimate goal is to develop "universal" chiral separation methods that can be applied to a broad spectrum of chiral compounds with minimal method development. The systematic study of the separation of various chiral compounds, including those with structures similar to pseudoephedrine, contributes to building the knowledge base required to achieve this goal. researchgate.net

Enhancement of Forensic and Environmental Analytical Capabilities (as a scientific tool)

The ability to detect and quantify specific chemical compounds in complex matrices is a cornerstone of forensic and environmental science. The development of analytical methods for compounds like rac-N,O-Diacetyl Pseudoephedrine and its precursors enhances the capabilities of analytical laboratories in these fields.

In forensic chemistry, the analysis of illicit drug samples often requires the identification of not only the primary substance but also precursors, byproducts, and cutting agents. The presence of acetylated derivatives of pseudoephedrine or ephedrine (B3423809) can provide valuable information about the synthetic route used to produce other substances.

In environmental analysis, there is growing interest in "sewage forensics" or wastewater-based epidemiology to monitor public health and trends in drug use. researchgate.net This involves the analysis of wastewater for the presence of drugs and their metabolites. researchgate.net The development of sensitive and selective multi-residue methods using techniques like gas chromatography-mass spectrometry (GC-MS) allows for the detection of a wide range of substances, including chiral compounds. researchgate.net Understanding the enantiomeric fraction (the ratio of the two enantiomers) of a chiral drug in wastewater can provide insights into whether it originates from legitimate use or illicit sources. researchgate.net While rac-N,O-Diacetyl Pseudoephedrine itself may not be a primary target in most current environmental monitoring, the analytical methodologies developed for chiral amines and their derivatives are directly applicable.

Identification of Knowledge Gaps and Future Research Priorities

Despite the extensive research on pseudoephedrine and its derivatives, several knowledge gaps remain, presenting opportunities for future research:

Comprehensive Metabolomic Studies: While the metabolism of pseudoephedrine is generally understood, a more comprehensive investigation into the metabolic fate of its acetylated derivatives like rac-N,O-Diacetyl Pseudoephedrine is warranted. This would involve identifying all major and minor metabolites and understanding the enzymes responsible for their formation.

Elucidation of Chiral Recognition Mechanisms: Although chiral separation methods for pseudoephedrine and related compounds are well-established, the precise molecular interactions responsible for chiral recognition by different selectors are not always fully understood. researchgate.net Further studies combining experimental techniques like NMR and X-ray crystallography with computational modeling could provide a more detailed picture of these interactions. This knowledge would facilitate the rational design of new and more effective chiral selectors.

Development of Greener Synthetic Methods: Many of the existing synthetic methods for the derivatization and transformation of pseudoephedrine rely on traditional organic solvents and reagents. Future research should focus on developing more environmentally friendly "green" chemistry approaches, such as the use of biocatalysts, ionic liquids, or microwave- and ultrasound-assisted reactions. acsrlg.org

Advanced Analytical Techniques for Trace Analysis: The detection of trace amounts of rac-N,O-Diacetyl Pseudoephedrine and related compounds in complex matrices remains a challenge. Future research could focus on the development of novel sample preparation techniques and more sensitive analytical instrumentation to improve detection limits and simplify analytical workflows.

Exploration of Novel Applications: While the primary academic interest in rac-N,O-Diacetyl Pseudoephedrine has been in the context of synthetic and analytical chemistry, future research could explore other potential applications. For example, its well-defined stereochemistry could make it a useful probe for studying biological systems or as a building block for the synthesis of novel materials.

Addressing these knowledge gaps will not only deepen our understanding of the chemistry of rac-N,O-Diacetyl Pseudoephedrine but also contribute to broader advancements in synthetic, analytical, and environmental chemistry.

Novel Derivatization Reagents and Reaction Conditions

The synthesis of rac N,O-Diacetyl Pseudoephedrine is a prime example of derivatization, a process that modifies a chemical compound to enhance its analytical detection or separation. The acetylation of the hydroxyl and amino groups in pseudoephedrine is typically achieved using reagents like acetic anhydride (B1165640), often in the presence of a base such as pyridine. scielo.br This straightforward acylation highlights a common strategy in drug analysis and organic synthesis.

Research in this area is continually exploring novel derivatization reagents to improve reaction efficiency, selectivity, and the analytical properties of the resulting derivatives. For instance, the use of fluorinated anhydrides, such as heptafluorobutyric anhydride (HFBA), can lead to derivatives with enhanced volatility and sensitivity for gas chromatography-mass spectrometry (GC-MS) analysis. science.gov Other innovative reagents include those that introduce a chromophore or fluorophore, enabling highly sensitive detection by HPLC with UV or fluorescence detectors. An example is the use of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole for derivatizing ephedrine and pseudoephedrine, allowing for quantification via nonaqueous capillary electrophoresis with laser-induced fluorescence detection. nih.gov

The development of new reaction conditions also plays a crucial role. This includes the exploration of microwave-assisted synthesis to accelerate reaction times and the use of environmentally benign solvents and catalysts to create greener synthetic routes. The optimization of parameters such as temperature, reaction time, and the molar ratio of reactants is essential for achieving high yields and minimizing by-products. science.gov

Table 1: Examples of Derivatization Reagents for Pseudoephedrine and Related Amines

ReagentAnalyte(s)Analytical TechniquePurpose of Derivatization
Acetic Anhydride/PyridineAmphetamines, EphedrinesGC-MSImprove thermal stability and chromatographic properties
Heptafluorobutyric Anhydride (HFBA)Ephedrine, PseudoephedrineGC-MSIncrease volatility and MS sensitivity
4-chloro-7-nitrobenzo-2-oxa-1,3-diazoleEphedrine, PseudoephedrineCapillary Electrophoresis with LIF detectionIntroduce a fluorescent tag for sensitive detection
Phenyl isothiocyanate (PITC)Octopamine stereoisomersHPLCFormation of diastereomers for chiral separation
5-dimethylaminonaphthalene-1-sulfonyl chloride (DNS-Cl)Ephedrine stereoisomersHPLC with fluorescence detectionIntroduce a fluorescent tag for sensitive detection

This table is generated based on data from various sources. scielo.brscience.govnih.govresearchgate.net

Hyphenated Techniques in Structural Elucidation

The structural confirmation of this compound and its impurities relies heavily on hyphenated analytical techniques. These methods couple a separation technique with a spectroscopic detection method, providing comprehensive data for unambiguous identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in this field. ajrconline.org It separates volatile compounds based on their boiling points and retention times, with the mass spectrometer providing detailed information about the molecular weight and fragmentation pattern of each component. For polar compounds like pseudoephedrine and its derivatives, a derivatization step, such as acetylation, is often necessary to improve their thermal stability and chromatographic behavior. ajrconline.org

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is another powerful tool. nih.gov It is well-suited for the analysis of less volatile or thermally labile compounds. LC-MS/MS allows for the separation of complex mixtures, followed by the generation of specific fragment ions that are characteristic of the parent molecule, enhancing selectivity and sensitivity. nih.gov

Other significant hyphenated techniques include:

LC-NMR: This technique directly couples liquid chromatography with Nuclear Magnetic Resonance spectroscopy, providing detailed structural information of the separated compounds in solution. ajrconline.org

LC-FTIR: The coupling of liquid chromatography with Fourier-Transform Infrared spectroscopy allows for the identification of functional groups present in the eluted compounds. nih.gov

CE-MS: Capillary Electrophoresis-Mass Spectrometry offers high separation efficiency and is particularly useful for the analysis of charged species and chiral separations. ojp.gov

These hyphenated methods are indispensable for impurity profiling, ensuring the purity and quality of pharmaceutical substances by identifying and quantifying any unintended components. ajrconline.org

Multi-Scale Computational Approaches

Computational chemistry provides valuable insights into the structure, properties, and reactivity of molecules like this compound. Multi-scale computational approaches, which combine different levels of theory and simulation techniques, are increasingly being used to complement experimental findings.

Quantum Mechanical (QM) methods , such as Density Functional Theory (DFT), can be used to:

Predict the three-dimensional structure and conformational preferences of the molecule.

Calculate spectroscopic properties, such as NMR and IR spectra, to aid in the interpretation of experimental data.

Investigate reaction mechanisms, for example, the acylation of pseudoephedrine, to understand the energetics and transition states involved.

Molecular Dynamics (MD) simulations , on the other hand, can be employed to:

Study the dynamic behavior of the molecule in different environments, such as in solution or interacting with a stationary phase in a chromatography column.

Predict physical properties like solvation energy and diffusion coefficients.

Explore the interactions between a ligand and a biological target, as demonstrated in studies of pseudoephedrine derivatives with viral proteins. nih.govnih.gov

By integrating these computational approaches, researchers can gain a deeper understanding of the molecular properties of this compound, from its electronic structure to its macroscopic behavior. This knowledge can guide the development of new synthetic routes, optimize analytical methods, and predict potential biological activities. For instance, computational docking studies have been used to screen for potential interactions of pseudoephedrine and its derivatives with biological targets like the SARS-CoV-2 spike protein. nih.govnih.gov

Q & A

Basic Research Questions

Synthesis and Reaction Optimization Q: What experimental design strategies are recommended for optimizing the acetylation reaction of pseudoephedrine to produce rac N,O-Diacetyl Pseudoephedrine with high enantiomeric purity? A:

  • Use factorial design to evaluate critical parameters (e.g., molar ratios of acetylating agents, temperature, reaction time). For example, a 2³ factorial design can test interactions between temperature (20–60°C), acetic anhydride/pseudoephedrine ratio (1:1 to 3:1), and catalyst type (e.g., H₂SO₄ vs. pyridine) .
  • Monitor reaction progress via HPLC with chiral columns to track enantiomeric excess (EE). Baseline separation of diastereomers can be achieved using a cellulose-based chiral stationary phase (CSP) .
  • Computational tools like quantum chemical reaction path searches (e.g., IRC calculations) can predict transition states and optimize reaction conditions in silico .

Impurity Profiling Q: What analytical methodologies are validated for identifying and quantifying impurities in rac N,O-Diacetyl Pseudoephedrine synthesized via different routes? A:

  • HPLC-MS/MS with a C18 column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile) is recommended for impurity profiling. Compare retention times and fragmentation patterns against reference standards (e.g., USP Pseudoephedrine HCl) .
  • For trace impurities, use GC-FID with derivatization (e.g., BSTFA) to detect residual solvents or byproducts like N-acetyl intermediates .
  • Validate methods per ICH Q2(R1) guidelines, including specificity, LOD/LOQ (<0.1% w/w), and linearity (R² > 0.995) .

Advanced Research Questions

Resolving Data Contradictions in Reaction Mechanisms Q: How can researchers resolve discrepancies in proposed acetylation mechanisms (e.g., nucleophilic vs. electrophilic pathways) for rac N,O-Diacetyl Pseudoephedrine? A:

  • Conduct isotopic labeling studies (e.g., using deuterated acetyl groups) to track regioselectivity. For example, compare reaction kinetics of rac N-(Acetyl-d₃) Ephedrine vs. non-deuterated analogs to identify rate-determining steps .
  • Perform DFT calculations to model transition states and compare activation energies for competing pathways. B3LYP/6-31G(d) basis sets are suitable for simulating pseudoephedrine’s conformational flexibility during acetylation .
  • Validate computational predictions with NMR spectroscopy (e.g., NOESY to confirm spatial arrangement of intermediates) .

Enantioselective Synthesis Challenges Q: What advanced techniques address low enantioselectivity in the synthesis of rac N,O-Diacetyl Pseudoephedrine? A:

  • Employ asymmetric catalysis with chiral ligands (e.g., BINAP or Jacobsen’s salen complexes) to bias the acetylation toward a specific enantiomer. Monitor EE via polarimetry or chiral HPLC .
  • Use kinetic resolution by selectively acetylating one enantiomer with enzymes (e.g., lipases in organic solvents). For example, Candida antarctica lipase B has shown selectivity for (1R,2S)-pseudoephedrine .
  • Apply dynamic kinetic resolution (DKR) with racemization catalysts (e.g., Shvo’s catalyst) to achieve >90% EE .

Stability and Degradation Pathways Q: What accelerated stability testing protocols are suitable for predicting the degradation behavior of rac N,O-Diacetyl Pseudoephedrine under varying storage conditions? A:

  • Perform ICH Q1A-compliant stress testing :

  • Thermal degradation : 40–80°C for 1–4 weeks.
  • Photolysis : Expose to UV light (320–400 nm) for 48 hours.
  • Hydrolysis : Test in buffers (pH 1–13) at 50°C .
    • Analyze degradation products via LC-QTOF-MS and compare fragmentation patterns with known impurities (e.g., deacetylated derivatives) .
    • Use Arrhenius modeling to extrapolate shelf-life at 25°C from high-temperature data .

Data Integrity and Reproducibility

Addressing Batch-to-Batch Variability Q: How can researchers mitigate batch-to-batch variability in the physicochemical properties of rac N,O-Diacetyl Pseudoephedrine? A:

  • Implement quality-by-design (QbD) principles: Define a design space for critical process parameters (CPPs) like stirring rate and cooling rate during crystallization .
  • Use PAT tools (e.g., in-line Raman spectroscopy) for real-time monitoring of reaction endpoints and polymorphic forms .
  • Characterize batches with PXRD and DSC to confirm consistency in crystallinity and melting points (±2°C tolerance) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.